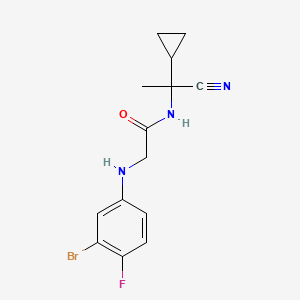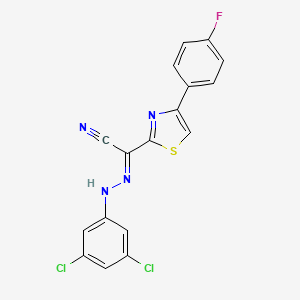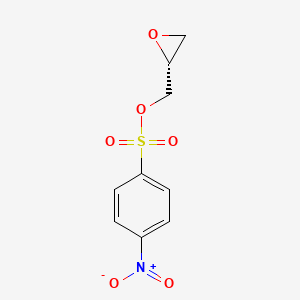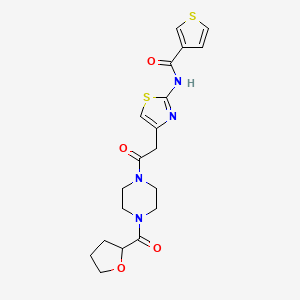![molecular formula C16H20N6O2 B2372043 6-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine CAS No. 450345-98-9](/img/structure/B2372043.png)
6-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a 2,5-dimethylphenyl group and a nitropyrimidinylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the nitropyrimidine group. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, copper iodide, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the piperazine ring.
Applications De Recherche Scientifique
6-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a tool compound to study the interactions of piperazine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: The compound is explored for its use in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets in the body. The piperazine ring can bind to receptors in the central nervous system, modulating their activity and leading to therapeutic effects. The nitropyrimidine moiety may also interact with enzymes involved in cellular processes, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share the piperazine ring structure and are studied for their affinity to alpha1-adrenergic receptors.
4-(4-Bromophenyl)piperazin-1-yl derivatives: These compounds also feature a piperazine ring and are explored for their antibacterial and antifungal activities.
Uniqueness
6-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine is unique due to the combination of the 2,5-dimethylphenyl group and the nitropyrimidine moiety, which may confer distinct biological activities and therapeutic potential compared to other piperazine derivatives.
Propriétés
IUPAC Name |
6-[4-(2,5-dimethylphenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-11-3-4-12(2)13(9-11)20-5-7-21(8-6-20)16-14(22(23)24)15(17)18-10-19-16/h3-4,9-10H,5-8H2,1-2H3,(H2,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFLUVDUDOZTFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=NC(=C3[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
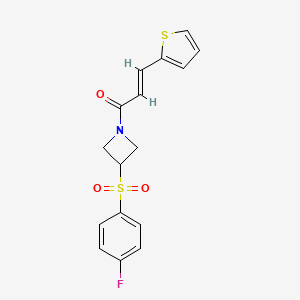
![4-(4-chlorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)butanamide](/img/structure/B2371961.png)
![3-(1-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2371962.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2371965.png)

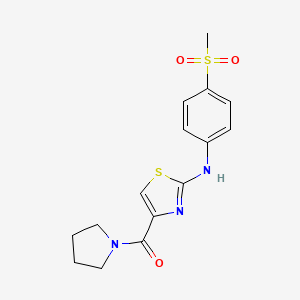
![5-chloro-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2371968.png)

![N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-2,3-dimethoxybenzamide](/img/structure/B2371971.png)

